Cas no 28875-92-5 (R-(+)-Carbidopa)

R-(+)-Carbidopa is a chiral compound primarily used as an inhibitor of aromatic L-amino acid decarboxylase (AADC). Its key advantage lies in its enantiomeric purity, ensuring high specificity in preventing peripheral metabolism of levodopa, thereby enhancing its bioavailability in the treatment of Parkinson’s disease. The R-(+) enantiomer exhibits superior pharmacological activity compared to its S-(-) counterpart, contributing to more efficient dopaminergic therapy with reduced side effects. Its stability and compatibility with levodopa formulations make it a critical component in combination therapies. The compound is synthesized under stringent conditions to meet pharmaceutical-grade purity standards, ensuring consistent performance in clinical applications.
R-(+)-Carbidopa structure
R-(+)-Carbidopa structure
Product Name:R-(+)-Carbidopa
CAS No:28875-92-5
MF:C10H14N2O4
MW:226.229162693024
CID:265834
PubChem ID:676113
Update Time:2025-10-31

R-(+)-Carbidopa Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-, (aR)-
    • R-(+)-Carbidopa
    • (2R)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
    • A-methyldopa
    • A-Methyldopahydrazine
    • HMS3261M05
    • Hydrazino-
    • Lopac-C-126
    • MK 485
    • (R)-alpha-Hydrazino-3,4-dihydroxy-alpha-methylbenzenepropanoic acid
    • NCGC00015185-01
    • CHEMBL1417392
    • Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-, (R)-
    • LP00382
    • Tox21_500382
    • (R)-3-(3,4-Dihydroxyphenyl)-2-hydrazineyl-2-methylpropanoic acid
    • SCHEMBL8407333
    • alpha-Hydrazino-3,4-dihydroxy-alpha-methyl-benzenepropanoic Acid;D-alpha-hydrazino-3,4-dihydroxy-alpha-methyl-hydrocinnamic Acid
    • (2R)-3-(3, 4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
    • NCGC00186002-02
    • CCG-221686
    • NCGC00186002-01
    • 28875-92-5
    • SDCCGSBI-0633707.P001
    • NCGC00261067-01
    • Inchi: 1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m1/s1
    • InChI Key: TZFNLOMSOLWIDK-SNVBAGLBSA-N
    • SMILES: OC([C@@](C)(CC1C=CC(=C(C=1)O)O)NN)=O

Computed Properties

  • Exact Mass: 226.09500
  • Monoisotopic Mass: 226.095357
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 116
  • XLogP3: -2.2

Experimental Properties

  • PSA: 115.81000
  • LogP: 1.03810

R-(+)-Carbidopa Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C175986-1mg
R-(+)-Carbidopa
28875-92-5
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$ 230.00 2023-09-08
TRC
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SHENG KE LU SI SHENG WU JI SHU
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SHENG KE LU SI SHENG WU JI SHU
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A2B Chem LLC
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$341.00 2024-04-20
A2B Chem LLC
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$1063.00 2024-04-20
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$1820.00 2024-04-20

Additional information on R-(+)-Carbidopa

R-(+)-Carbidopa: A Comprehensive Overview

R-(+)-Carbidopa, also known by its CAS number CAS No 28875-92-5, is a compound that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound is primarily recognized for its role as a key component in the treatment of Parkinson's disease, often used in conjunction with levodopa. The molecule itself is a chiral compound, with the R configuration being the biologically active form. Recent advancements in synthetic methodologies and pharmacological studies have further elucidated its mechanism of action and therapeutic potential.

The chemical structure of R-(+)-Carbidopa consists of a substituted cyclohexane ring with a hydroxyl group and an amino group. This unique structure allows it to act as a potent inhibitor of aromatic amino acid decarboxylase (AADC), an enzyme that plays a critical role in the metabolism of levodopa. By inhibiting AADC, R-(+)-Carbidopa prevents the premature conversion of levodopa to dopamine outside the brain, thereby enhancing the efficacy of levodopa therapy and reducing side effects associated with peripheral dopamine production.

Recent studies have focused on optimizing the synthesis of R-(+)-Carbidopa to improve yield and reduce costs. Researchers have explored various asymmetric synthesis approaches, including the use of chiral catalysts and enzymatic methods, to selectively produce the R-enantiomer. These advancements have not only enhanced the scalability of production but also contributed to a deeper understanding of the stereochemical factors influencing the compound's biological activity.

In terms of pharmacokinetics, R-(+)-Carbidopa exhibits rapid absorption following oral administration, with peak plasma concentrations achieved within 1-2 hours. Its bioavailability is significantly influenced by factors such as food intake and co-administration with other medications. Recent clinical trials have investigated the impact of formulation modifications, such as extended-release formulations, on the pharmacokinetic profile of R-(+)-Carbidopa. These studies aim to improve patient compliance and reduce fluctuations in drug levels, which are critical for maintaining consistent therapeutic effects.

The therapeutic applications of R-(+)-Carbidopa extend beyond Parkinson's disease. Emerging research has explored its potential in treating other neurological disorders characterized by dopaminergic dysfunction, such as restless legs syndrome (RLS) and certain types of dystonia. Preclinical studies have demonstrated promising results in animal models, suggesting that R-(+)-Carbidopa may offer new avenues for managing these conditions with fewer side effects compared to traditional therapies.

From a safety standpoint, R-(+)-Carbidopa is generally well-tolerated when used within recommended dosages. However, common side effects include nausea, vomiting, and dizziness, which are often related to its interaction with levodopa. Recent toxicological studies have further characterized the safety profile of this compound, particularly focusing on long-term use and potential hepatotoxicity risks. These findings underscore the importance of monitoring patients undergoing prolonged therapy with R-(+)-Carbidopa.

In conclusion, R-(+)-Carbidopa, identified by its CAS number CAS No 28875-92-5 strong>, remains a cornerstone in the management of Parkinson's disease due to its ability to enhance levodopas efficacy while minimizing peripheral side effects. Ongoing research continues to uncover new insights into its synthesis, pharmacokinetics, and therapeutic applications, solidifying its position as a vital component in modern neurology.

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